

# Technical Characterization Guide: (2S)-2-(Fmoc-amino)tetradecanoic acid

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## Compound of Interest

Compound Name:	(2S)-2-(Fmoc-amino)tetradecanoic acid
CAS No.:	478706-50-2
Cat. No.:	B6317205

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## Executive Summary & Application Context

**(2S)-2-(Fmoc-amino)tetradecanoic acid** (often abbreviated as Fmoc-C14-OH or Fmoc-Myristyl-Gly-OH) is a critical lipidic amino acid (LAA) used in solid-phase peptide synthesis (SPPS) to introduce lipophilicity into peptide drugs. This modification promotes albumin binding, significantly extending the in vivo half-life of therapeutics (e.g., Liraglutide, Semaglutide analogs).

Characterizing this molecule presents a unique spectroscopic challenge: it combines a rigid, aromatic Fmoc protecting group with a highly flexible, hydrophobic C14 alkyl chain. This amphiphilic nature leads to aggregation and micelle formation in standard NMR solvents, often resulting in peak broadening that mimics impurities.

This guide compares the spectroscopic performance of Fmoc-C14-OH against standard non-lipidic amino acids (e.g., Fmoc-Ala-OH) and evaluates solvent systems to ensure accurate purity assessment.

# Comparative Analysis: Solvent Systems & Structural Benchmarks

## A. Solvent Selection: DMSO-d<sub>6</sub> vs. CDCl<sub>3</sub>

The choice of solvent is the single most critical variable in obtaining a resolved spectrum for Fmoc-C14-OH.

Feature	DMSO-d <sub>6</sub> (Recommended)	CDCl <sub>3</sub> (Alternative)
Solubility	Excellent for Fmoc & Polar Head	Excellent for C14 Alkyl Tail
H-Bonding	Disrupts intermolecular H-bonds	Promotes H-bonding (concentration effects)
Amide Resolution	Sharp doublet (~7.6 ppm)	Often broad or undetectable
Water Peak	~3.33 ppm (distinct)	~1.56 ppm (overlaps with -CH <sub>2</sub> )
Aggregation	Minimizes aggregation	High risk of reverse-micelle formation
Verdict	Primary Choice for purity assays.	Secondary Choice only for tail analysis.

## B. Spectral Signature: Lipidic vs. Standard Amino Acid

Comparing Fmoc-C14-OH with a standard Fmoc-Alanine-OH highlights the "Lipidic Interference" phenomenon.

- Fmoc-Alanine-OH: Shows a clean doublet for the methyl group (~1.3 ppm).
- Fmoc-C14-OH: Displays a massive "Methylene Envelope" (integration ~20H) at 1.25 ppm.
  - Critical Insight: In low-resolution scans, this envelope can obscure the -protons or trace solvent impurities (like hexane or diethyl ether).

- Validation Check: The integration ratio between the Fmoc aromatic protons (8H) and the terminal methyl group (3H) must be exactly 2.66:1. Deviations indicate incomplete coupling or protecting group loss.

## Detailed Experimental Protocol

### Protocol A: Standard Purity Assessment (DMSO-d<sub>6</sub>)

Objective: Routine confirmation of structure and purity (>98%).

- Preparation: Weigh 10–15 mg of **(2S)-2-(Fmoc-amino)tetradecanoic acid**.
  - Note: Do not exceed 20 mg/0.6 mL. Higher concentrations induce micelle formation, broadening the alkyl signals.
- Solvation: Add 0.6 mL of DMSO-d<sub>6</sub> (99.9% D).
- Homogenization: Vortex for 30 seconds. If the solution appears cloudy, sonicate at 40°C for 5 minutes.
  - Checkpoint: The solution must be optically clear. Turbidity indicates aggregation, which will ruin the NMR resolution.
- Acquisition:
  - Scans: 64 (minimum) to resolve the amide doublet.
  - Relaxation Delay (D1): 2.0 seconds (essential for accurate integration of the long alkyl chain).
  - Temperature: 298 K (25°C).

### Protocol B: Variable Temperature (VT) NMR for Aggregates

Objective: Resolution of broadened peaks due to hydrophobic collapse.

If the

-proton (approx. 4.0 ppm) appears as a shapeless hump rather than a defined multiplet:

- Setup: Use the sample from Protocol A.
- Heating: Ramp temperature to 323 K (50°C) inside the probe.
- Equilibration: Allow 10 minutes for thermal equilibrium.
- Mechanism: Heat disrupts Van der Waals forces between C14 tails, sharpening the peaks and revealing hidden splitting patterns.

## Chemical Shift Data & Assignments

Reference: Tetramethylsilane (TMS) = 0.00 ppm. Solvent: DMSO-d<sub>6</sub> at 298 K.

Position	Group	Shift (ppm)	Multiplicity	Integration	Coupling (Hz)
Aromatic	Fmoc Ar-H	7.89	Doublet	2H	7.5
Aromatic	Fmoc Ar-H	7.72	Doublet	2H	7.4
Amide	-NH-	7.63	Doublet	1H	8.2
Aromatic	Fmoc Ar-H	7.41	Triplet	2H	7.4
Aromatic	Fmoc Ar-H	7.32	Triplet	2H	7.4
Fmoc Linker	Fmoc -CH <sub>2</sub> -	4.20 – 4.35	Multiplet	2H	-
Fmoc Linker	Fmoc -CH-	4.20 – 4.35	Multiplet	1H	-
-Carbon	-CH	3.95 – 4.05	Multiplet	1H	-
-Carbon	-CH <sub>2</sub>	1.55 – 1.70	Multiplet	2H	-
Bulk Chain	-(CH <sub>2</sub> ) <sub>10</sub> -	1.23	Broad Singlet	~20H	-
Terminal	-CH <sub>3</sub>	0.85	Triplet	3H	6.8

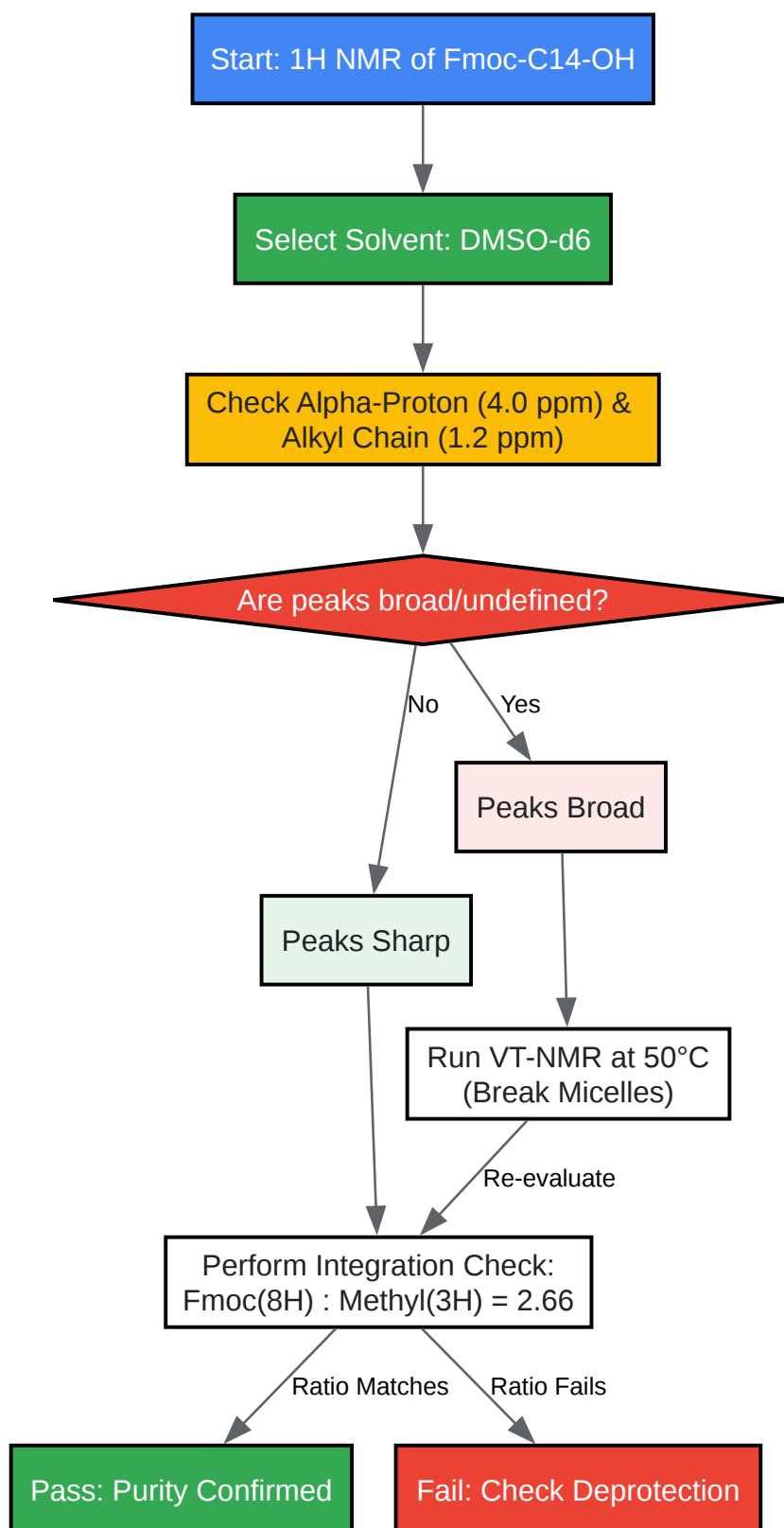
Note: The Fmoc aliphatic protons (CH/CH<sub>2</sub>) often overlap with the

-proton of the amino acid in the 4.0–4.4 ppm region. Integration of this entire cluster should yield 4H.

## Visualization of Logic & Workflow

### Diagram 1: Characterization Decision Tree

This workflow ensures self-validating logic when encountering spectral anomalies common to Lipidic Amino Acids.

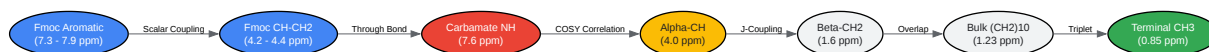


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Caption: Decision logic for handling aggregation-induced broadening in lipidic amino acids.

## Diagram 2: Molecular Connectivity & Signal Assignment

Visualizing the flow of magnetization and coupling connectivity.



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Caption: Connectivity map correlating chemical structure to NMR signals.

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## Sources

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